Methyl 2-phenylpropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZJSNSZOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953496 | |
| Record name | Methyl 2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31508-44-8 | |
| Record name | Methyl α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31508-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW1K1BTG3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Methyl 2 Phenylpropionate and Its Derivatives
Esterification and Transesterification Strategies
The formation of the ester functional group in methyl 2-phenylpropionate is most commonly achieved through the direct esterification of 2-phenylpropionic acid or via transesterification. These methods can be catalyzed by acids or enzymes, each offering distinct advantages.
The primary and most conventional method for preparing this compound involves the esterification of 2-phenylpropanoic acid with methanol (B129727) under acidic catalysis. This reaction is an equilibrium process, and specific conditions are employed to drive it toward the product side. Strong acids such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically used as catalysts. The reaction is often performed at reflux temperature to increase the reaction rate and help remove the water byproduct, shifting the equilibrium towards the formation of the ester. To minimize the reverse reaction (hydrolysis), anhydrous methanol is the preferred solvent and reagent.
| Catalyst | Typical Conditions | Purpose |
| Sulfuric Acid (H₂SO₄) | Concentrated, reflux with methanol | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| p-Toluenesulfonic Acid (PTSA) | Solid catalyst, reflux with methanol | A solid, less corrosive alternative to H₂SO₄, serving the same catalytic function. |
| Hydrogen Chloride (HCl) | Anhydrous HCl gas or generated in situ from acetyl chloride in methanol | Provides an anhydrous acidic environment, suitable for water-sensitive substrates. e-bookshelf.de |
Biocatalysis offers a green and highly selective alternative for the synthesis of esters. Lipases and esterases are commonly employed for the synthesis of this compound through the esterification of 2-phenylpropionic acid or the transesterification of other esters. biosynth.comresearchgate.net Lyophilized mycelia from various fungal strains, such as Aspergillus oryzae and Rhizopus oryzae, have demonstrated notable carboxylesterase activity for this transformation. scielo.brresearchgate.net
A significant advantage of enzymatic synthesis is the potential for high enantioselectivity. Since many 2-arylpropionic acids (profens) are chiral drugs where one enantiomer possesses the desired pharmacological activity, enzymatic resolution via esterification is a valuable technique. scielo.br For instance, dry mycelium of Aspergillus oryzae MIM has been used to produce the ethyl ester of (S)-(+)-2-phenylpropanoic acid with 90% enantiomeric excess in toluene. researchgate.net In contrast, Rhizopus oryzae CBS 112.07 can produce the (R)-ethyl ester with over 97% enantiomeric excess in non-polar solvents like heptane. researchgate.net The choice of solvent and temperature significantly influences both the conversion yield and the stereoselectivity of the reaction. researchgate.netresearchgate.net
| Biocatalyst | Reaction Type | Key Finding |
| Lipase (B570770) (general) | Esterification/Transesterification | Catalyzes the reaction between methanol and phenylacetic acid or its derivatives. biosynth.com |
| Aspergillus oryzae MIM (mycelium) | Enantioselective esterification | Produces (S)-ethyl 2-phenylpropionate with high enantiomeric excess (90% ee) in toluene. researchgate.net |
| Rhizopus oryzae CBS 112.07 (mycelium) | Enantioselective esterification | Yields (R)-ethyl 2-phenylpropionate with very high enantiomeric excess (>97% ee) in heptane. researchgate.net |
| Lipase from Pseudomonas cepacia (PCL) | Aminolysis of esters | While not a direct synthesis, it demonstrates the utility of enzymes in transforming phenylpropionate esters. whiterose.ac.uk |
The mechanism of ester formation differs significantly between acid-catalyzed and enzyme-mediated pathways.
Acid-Catalyzed Mechanism (Fischer Esterification) : This process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed. Subsequently, a proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. This creates a good leaving group (water), which is eliminated to reform the carbonyl double bond. The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
Enzyme-Mediated Mechanism : In lipase-catalyzed esterification, the reaction proceeds via an acyl-enzyme intermediate. The active site of a lipase typically contains a catalytic triad (B1167595) (e.g., Serine, Histidine, Aspartate/Glutamate). The serine's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This forms a tetrahedral oxyanion intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. The intermediate then collapses, releasing water and forming a covalent acyl-enzyme complex. In the second stage, the alcohol (methanol) enters the active site and its hydroxyl group attacks the carbonyl carbon of the acyl-enzyme intermediate. This again forms a tetrahedral intermediate, which subsequently collapses to release the ester product and regenerate the free enzyme. whiterose.ac.uksci-hub.se
Enzyme-Mediated Synthesis of this compound
Carbonylation and Alkylation Routes for this compound Scaffolds
Alternative strategies to esterification involve the construction of the phenylpropionate backbone through carbon-carbon bond-forming reactions, such as carbonylation and alkylation.
Palladium-catalyzed carbonylation represents a powerful method for synthesizing carboxylic acid derivatives. For this compound, precursors like styrene (B11656) can be carboxylated using a palladium catalyst system. acs.org A homogeneous catalyst system comprising Pd(OAc)₂, a phosphine (B1218219) ligand like PPh₃, and a p-toluenesulfonic acid co-catalyst can be used to react styrene with carbon monoxide (CO) in methanol. acs.org This reaction can produce both the branched isomer (this compound) and the linear isomer (methyl 3-phenylpropionate), with selectivity being sensitive to reaction parameters like CO pressure and substrate concentration. acs.org
Another approach involves the interfacial carbonylation of α-methylbenzyl bromide at atmospheric pressure using a surface-active palladium complex. acs.org This method can yield the 2-phenylpropionate ester in up to 83% yield, though side products can also form depending on the base concentration. acs.org A more complex, yet innovative, palladium-catalyzed sequence involves the reaction of an aryl iodide, a diazo compound, and carbon monoxide. wiley.compku.edu.cn This process proceeds through the formation of an acylpalladium intermediate, which then interacts with the diazo compound to form a palladium-carbene species. An unprecedented acyl group migratory insertion into the carbene carbon leads to the formation of β-keto ester scaffolds, which are valuable derivatives. wiley.compku.edu.cn
| Catalyst System | Precursor(s) | Product Type | Key Features |
| Pd(OAc)₂/PPh₃/p-TsOH | Styrene, CO, Methanol | This compound & Methyl 3-phenylpropionate | Selectivity depends on CO pressure and styrene concentration. acs.org |
| Palladium-(4-dimethylaminophenyl)diphenylphosphine | α-Methylbenzyl bromide, CO | 2-Phenylpropionate ester/salt | Interfacial synthesis at atmospheric pressure; yield sensitive to base concentration. acs.org |
| [Pd(PPh₃)₄] | Aryl iodide, Diazo compound, CO | β-Oxo esters | Involves an acyl migratory insertion into a palladium-carbene intermediate. wiley.compku.edu.cn |
Direct alkylation provides a straightforward route to this compound by introducing a methyl group at the α-position of a phenylacetate (B1230308) precursor. A highly effective method for the monomethylation of methyl phenylacetate uses dimethyl carbonate (DMC) as a methylating agent. orgsyn.org This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), at high temperatures (e.g., 180-210°C) in an autoclave. orgsyn.orggoogle.com A key advantage of using DMC is its remarkable selectivity (up to 99%) for the monomethylated product, overcoming the common problem of dialkylation that plagues many other methylation procedures. orgsyn.org
The general principle of this reaction involves the formation of an enolate ion from the starting ester. The α-hydrogens of esters are weakly acidic and can be removed by a suitable base. libretexts.org While strong bases like lithium diisopropylamide (LDA) are often used to completely form the enolate for subsequent Sₙ2 reaction with an alkyl halide (like methyl iodide), the DMC/K₂CO₃ system provides a more selective industrial process for this specific transformation. orgsyn.orglibretexts.org
| Reagents | Precursor | Key Conditions | Advantage |
| Dimethyl Carbonate (DMC), K₂CO₃ | Methyl Phenylacetate | 180-225°C, Autoclave | High selectivity (>99%) for mono-methylation, avoiding di-substituted byproducts. orgsyn.orggoogle.com |
| Methyl Iodide, NaHCO₃ | 2-methyl-2-phenyl-propionic acid | N,N-dimethylformamide, Room Temp | Lab-scale synthesis of the ester from the acid via alkylation of the carboxylate. |
| Alkyl Halide, Strong Base (e.g., LDA) | Ester | Anhydrous, low temperature | General method for alkylating ester enolates. libretexts.org |
Friedel-Crafts Alkylation in the Synthesis of this compound Analogs
The Friedel-Crafts alkylation is a powerful and widely utilized method for the formation of carbon-carbon bonds, enabling the introduction of alkyl groups onto aromatic rings. numberanalytics.commt.com This electrophilic aromatic substitution reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), and is instrumental in the synthesis of various precursors for this compound analogs. mt.com The general mechanism involves the formation of a carbocation from an alkyl halide or alkene, which then attacks the electron-rich aromatic ring. mt.com
A key application of this reaction is in the synthesis of precursors for profens, which are structurally similar to this compound. For instance, the synthesis of ibuprofen (B1674241) often involves the Friedel-Crafts acylation of isobutylbenzene, followed by further transformations. sciencesnail.com While technically an acylation, this initial step highlights the utility of Friedel-Crafts chemistry in functionalizing the aromatic ring, a strategy that is also applicable to the synthesis of various analogs of this compound.
A more direct application of Friedel-Crafts alkylation for the synthesis of related structures is the reaction of methallyl carboxylate compounds with aromatic compounds. google.com This method allows for the synthesis of 2-methyl-2-arylpropyl carboxylates, which are structurally analogous to this compound. google.com The reaction conditions are reported to be mild, with product yields ranging from 75% to 85%. google.com A notable improvement in yield was observed when a mixed catalyst system of anhydrous ferric chloride and anhydrous aluminum chloride was used, compared to using aluminum chloride alone. google.com
| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzene (B151609) | Methallyl Acetate (B1210297) | AlCl₃ | 2-Methyl-2-phenylpropyl acetate | 55 | google.com |
| Benzene | Methallyl Acetate | FeCl₃/AlCl₃ | 2-Methyl-2-phenylpropyl acetate | 86 | google.com |
The versatility of the Friedel-Crafts alkylation allows for the synthesis of a wide array of this compound analogs by varying the aromatic substrate and the alkylating agent. However, a significant challenge in classical Friedel-Crafts alkylation is the potential for polyalkylation and rearrangement of the carbocation intermediate. ethz.ch Modern advancements in catalysis aim to address these limitations, offering cleaner and more selective transformations. ethz.ch
Enantioselective Synthesis of Chiral this compound
This compound possesses a chiral center at the α-position of the ester. The biological activity of many profen drugs is highly dependent on their stereochemistry, with one enantiomer often being significantly more active or having a different pharmacological profile than the other. Consequently, the development of enantioselective synthetic methods to produce single-enantiomer forms of this compound and its derivatives is of paramount importance.
Asymmetric catalysis offers an elegant and efficient approach to stereocontrol, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. psu.edu Transition metal complexes with chiral ligands are commonly employed for this purpose. psu.edu
A relevant example is the asymmetric transfer hydrogenation of α-alkoxy β-ketoester derivatives, which provides access to chiral 1,2-diol derivatives. bohrium.com In a study on the asymmetric reduction of methyl-2-methoxy-3-oxo-3-phenylpropanoate, a new rhodium(III) complex was developed that efficiently catalyzed the reaction in both 2-MeTHF with formic acid/triethylamine and in water with sodium formate. bohrium.com This process, which proceeds via a dynamic kinetic resolution, yields the corresponding syn α-methoxy β-hydroxyesters with high diastereoselectivities and excellent enantioselectivities. bohrium.com
| Substrate | Catalyst | Reaction Type | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| methyl-2-methoxy-3-oxo-3-phenylpropanoate | Tethered Rh(III) complex | Asymmetric Transfer Hydrogenation | syn-methyl-2-methoxy-3-hydroxy-3-phenylpropanoate | >95:5 | >99 | bohrium.com |
Another powerful strategy is the iridium-catalyzed asymmetric hydrogenation of N-sulfonyl allyl amines, which produces chiral β-methyl amines with high enantiomeric excess. ub.edu While not a direct synthesis of this compound, this methodology demonstrates the potential of asymmetric hydrogenation for establishing chirality at a methyl-substituted carbon center, a key structural feature of the target molecule. ub.edu
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
Prominent examples of chiral auxiliaries include Evans' oxazolidinones, 8-phenylmenthol, and trans-2-phenylcyclohexanol. wikipedia.org In a typical application, a prochiral enolate is formed from a carbonyl compound derivatized with a chiral auxiliary. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation reaction when treated with an electrophile.
For the synthesis of chiral 2-phenylpropionic acid derivatives, a carboxylic acid can be coupled to a chiral auxiliary, such as a pseudoephedrine amide. wikipedia.org Deprotonation at the α-position generates a chiral enolate, which can then be alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched 2-phenylpropionic acid, which can then be esterified to yield this compound.
| Chiral Auxiliary | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol Reactions | Forms a chiral enolate, directing electrophilic attack. | wikipedia.org |
| Pseudoephedrine | Alkylation of Amides | The methyl group directs the configuration of the addition product. | wikipedia.org |
| trans-2-Phenylcyclohexanol | Ene Reactions | Used as a chiral auxiliary in ene reactions of derived glyoxylate (B1226380) esters. | wikipedia.org |
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure compounds. nih.gov Enzymes operate under mild reaction conditions and exhibit high stereoselectivity, making them ideal catalysts for asymmetric synthesis. nih.gov
Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic esters. whiterose.ac.uk In a kinetic resolution process, one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product in enantiomerically enriched forms. For instance, a lipase can selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer of the ester unreacted and in high enantiomeric purity.
Furthermore, enzymes can be employed in the enantioselective synthesis of chiral building blocks. For example, ketoreductases (KREDs) can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. researchgate.net While direct biocatalytic routes to this compound are a subject of ongoing research, the principles of enzymatic kinetic resolution and asymmetric synthesis are well-established and applicable to this class of compounds. The aminolysis of racemic esters catalyzed by lipases has also been shown to produce chiral amides with high enantiomeric excess. whiterose.ac.uk
| Enzyme Class | Reaction Type | Application | Reference |
|---|---|---|---|
| Lipases (e.g., from Candida antarctica, PSL) | Kinetic Resolution (Hydrolysis, Aminolysis) | Resolution of racemic esters to yield enantiopure esters or amides. | whiterose.ac.uk |
| Ketoreductases (KREDs) | Asymmetric Reduction | Enantioselective reduction of prochiral ketones to chiral alcohols. | researchgate.net |
| Arylmalonate Decarboxylase | Asymmetric Decarboxylation | Can be engineered to produce optically active α-phenylpropionate. | nih.gov |
Mechanistic Elucidation of Reactions Involving Methyl 2 Phenylpropionate
Kinetic Studies of Methyl 2-phenylpropionate Formation and Transformation
The formation and transformation of this compound are influenced by various factors, including reaction conditions and the catalysts employed. Kinetic studies provide valuable insights into the rates and mechanisms of these chemical processes.
The carboxylation of styrene (B11656) to produce this compound and its isomer, methyl 3-phenylpropionate, has been investigated using a homogeneous palladium complex catalyst. In a study conducted within a temperature range of 338–358 K, the activation energy for this carboxylation reaction was determined to be 65.49 kJ/mol. The rate of this reaction shows a linear dependence on the catalyst concentration. Interestingly, the reaction is zero-order with respect to the styrene concentration within the range of 0.567–3.84 kmol/m³. However, an unusual increase in activity is observed at styrene concentrations beyond 3.84 kmol/m³. The reaction rate also initially increases with the partial pressure of carbon monoxide, becoming independent of it beyond 3.4 MPa.
The hydrolysis of related esters has also been a subject of kinetic investigation. For instance, in the hydrolysis of ethyl phenylacetate (B1230308) and racemic ethyl 2-phenylpropionate using lyophilized mycelia of Aspergillus oryzae MIM and Rhizopus oryzae CBS 11207 as biocatalysts, kinetic parameters have been determined.
Below is an interactive table summarizing the kinetic parameters for the hydrolysis of ethyl phenylacetate (EPA) and racemic ethyl 2-phenylpropionate (EPP).
| Biocatalyst | Substrate | Ymax | t1/2 (h) | Kh (-) |
|---|
The choice of catalyst and reaction conditions significantly impacts the synthesis and transformation of this compound. For instance, the methoxycarbonylation of styrene to yield this compound is effectively catalyzed by Palladium(II) complexes that feature phosphine (B1218219) ligands. The selectivity for the branched ester, this compound, over its linear isomer, is generally favored when using monocoordinated phosphorus ligands. The addition of p-toluenesulfonic acid (p-TsOH) is believed to facilitate the generation of a palladium-hydride intermediate, which is crucial for the catalytic cycle.
In the carboxylation of styrene, the catalyst system Pd(OAc)₂/PPh₃/p-toluenesulfonic acid has been utilized. The activity of this catalyst and the selectivity towards this compound are sensitive to all reaction parameters studied. For example, the selectivity for the 2-phenylpropionate isomer decreases significantly with an increase in temperature but is enhanced by a higher partial pressure of CO and styrene concentrations above 3.84 kmol/m³. Water also acts as a promoter up to a certain concentration.
The synthesis of this compound can also be achieved through the Fischer esterification of 2-phenylpropionic acid with methanol (B129727), commonly catalyzed by concentrated sulfuric acid. Another approach involves the alkylation of benzene (B151609) with (S)-methyl 2-[(chlorosulfonyl)oxy]- or 2-(mesyloxy)propionate in the presence of aluminum chloride, which yields (S)-methyl 2-phenylpropionate with high optical purity.
Biocatalysts have also been employed in the synthesis of related esters. Lyophilized mycelia of various fungi, such as Aspergillus oryzae and Rhizopus oryzae, have been shown to be effective for the acylation of alcohols with 2-phenylpropionic acid. The conversion yield in these biotransformations is influenced by the specific fungal species, the alcohol used, and the structure of the acid, with steric hindrance playing a significant role.
The table below provides a summary of different catalytic systems and their effects on the formation of this compound and related esters.
| Reaction | Catalyst System | Key Findings | Reference |
|---|
Reaction Rate Determination and Kinetic Parameters
Reaction Mechanism Investigations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes.
The hydrolysis of this compound can proceed through different pathways, depending on the reaction conditions. In the presence of a strong acid or base, the ester undergoes hydrolysis to yield 2-phenylpropionic acid and methanol. This reaction is a fundamental transformation for esters.
Biocatalytic hydrolysis has also been explored. Lipase-catalyzed reactions can lead to the hydrolysis of the ester bond, releasing methanol. The hydrolysis of methyl-(R/S)-2-phenylpropanoate has been studied using an esterase, EH₃, and its variants. The active site of this enzyme is voluminous but has a low exposed solvent-accessible surface area, allowing it to hydrolyze a wide
Nucleophilic Reactivity and Steric Environment of the Ester
Computational chemistry serves as a powerful tool for dissecting the intricate mechanisms of chemical reactions at a molecular level. By modeling the behavior of molecules and their interactions, researchers can gain insights into reaction pathways, transition states, and the factors governing reactivity and selectivity. For reactions involving this compound, computational approaches are invaluable for understanding its formation, transformation, and interaction with other chemical entities, such as catalysts.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-tuebingen.de It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT calculations are instrumental in determining the electronic properties and energetics of molecules, which in turn illuminate reaction mechanisms. Applications range from calculating the geometries of reactants, products, and transition states to determining activation energies and reaction energies. researchgate.net
In the context of reactions involving this compound, DFT provides critical insights. For instance, in the palladium-catalyzed hydroxycarbonylation of styrene to produce this compound, DFT has been employed to analyze the reactivity of the palladium complex catalyst, a key factor in the reaction's efficiency. researchgate.net Similarly, theoretical studies on the synthesis of related compounds, such as 2-phenyl-propionate pantolactonyl ester where this compound is a precursor, have utilized DFT to investigate the reaction mechanism and the origins of stereoselectivity. scielo.br
A notable application of DFT is in understanding the stereochemical outcomes of reactions. A DFT study investigating the mechanistic aspects of a phosphine-free Heck reaction that produces E- and Z-isomers of related phenylpropenoates found that the calculated results were in strong agreement with experimental findings, validating the predicted reaction pathways. ni.ac.rs DFT can also be used to probe the effect of catalysts on reaction barriers. In studies of lipase-catalyzed reactions, a process relevant to esters, DFT calculations have shown that the enzyme's catalytic triad (B1167595) can significantly lower the activation energy barrier for side reactions like acyl migration compared to the non-catalyzed pathway. mdpi.comnih.gov
| Reaction/System Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Lipase-Catalyzed Acyl Migration | DFT | The energy barrier for the rate-limiting step in the lipase-catalyzed mechanism was calculated to be 18.8 kcal/mol, which is significantly lower than the non-catalyzed mechanism. | mdpi.comnih.gov |
| Heck Reaction of Methyl Methacrylate | DFT | The study confirmed that the formation of the E-isomer for the internal olefin product and the Z-isomer for the double arylated product is energetically favored, matching experimental observations. | ni.ac.rs |
| Synthesis of 2-phenyl-propionate pantolactonyl ester | DFT | A mechanism involving intermolecular proton transfer assisted by amine molecules was proposed to explain the high diastereoselectivity (99:1) observed experimentally. | scielo.br |
| Hydroxycarbonylation of Styrene | DFT | Quantum chemical analyses of bisphosphine palladium complexes provided insights into the bonding and reactivity of the catalyst used to synthesize this compound. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a protein's binding site. ugr.es The method relies on force fields to describe the potential energy of the system and classical mechanics to simulate atomic motions over time. nih.gov
For this compound, MD simulations can elucidate its conformational landscape—the collection of three-dimensional shapes the molecule can adopt through the rotation of its chemical bonds. This analysis is crucial, especially when considering its interaction with chiral environments, such as enzymes. The specific conformation of the molecule can dictate its ability to fit within an active site and undergo a reaction.
A key example is the study of an esterase (EH₃) that can process Methyl 2-phenylpropanoate (B8470279). Researchers determined the crystal structure of an inactivated variant of this enzyme in complex with both the (R) and (S) enantiomers of the substrate. nih.gov This structural information provides a static snapshot that is often the starting point for MD simulations to explore dynamic behavior. The analysis revealed how each isomer binds within the catalytic site. nih.gov The phenyl group of both isomers stacks against an aromatic phenylalanine residue (F244) in the active site. However, the binding preference is dictated by steric hindrance; the methyl group of the (R) isomer clashes with a tyrosine residue (Y223), resulting in a preference for the binding of the (S) isomer. nih.gov MD simulations can further explore the stability of these binding modes and the flexibility of the substrate and protein residues over time.
| Substrate Isomer | Key Interacting Residue | Observation | Reference |
|---|---|---|---|
| (R)-Methyl 2-phenylpropanoate | Tyrosine-223 (Y223) | The methyl group of the (R) isomer exhibits significant steric hindrance with the side chain of Y223, disfavouring binding. | nih.gov |
| (S)-Methyl 2-phenylpropanoate | Tyrosine-223 (Y223) | The (S) isomer binds preferentially as its conformation avoids the steric clash observed with the (R) isomer. | nih.gov |
| Both (R) and (S) Isomers | Phenylalanine-244 (F244) | The phenyl moiety of the substrate is able to stack against the aromatic side chain of F244 in both complexes. | nih.gov |
Chiral Resolution Techniques for Enantiomers of Methyl 2 Phenylpropionate
Chromatographic Enantioseparation Methodologies
Chromatographic techniques are powerful for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for the resolution of methyl 2-phenylpropionate.
Chiral HPLC is a dominant technique for the direct separation of enantiomers, utilizing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. ulisboa.ptamericanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used for their broad applicability and high resolving power. americanpharmaceuticalreview.combujnochem.com
For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are common CSPs that have demonstrated success in separating a variety of chiral compounds. bujnochem.com The development of a chiral HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. science.gov For example, a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) is often used with polysaccharide-based CSPs. bujnochem.comgoogle.com The detection is typically carried out using a UV detector. bujnochem.com The efficiency of the separation is evaluated by the resolution factor (Rs) and the selectivity factor (α), with higher values indicating better separation. science.gov
Table 1: Examples of Chiral Stationary Phases for HPLC Resolution
| Chiral Stationary Phase (CSP) | Base Material | Common Trade Names |
|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | CHIRALPAK® IA, LUX® i-Amylose 1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide | CHIRALPAK® IB, LUX® Cellulose-1 |
This table is generated based on data from various sources. bujnochem.com
Gas chromatography (GC) is another widely used technique for chiral separation. ulisboa.pt While direct enantiomeric separation on a chiral GC column is possible, an indirect approach involving the derivatization of the enantiomers into diastereomers is more common for compounds like this compound. aocs.orggla.ac.uk
In this method, the racemic mixture of this compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. aocs.org These diastereomers have different physical properties, including boiling points, which allows for their separation on a standard achiral GC column. ucl.ac.uk A common strategy involves the conversion of the enantiomers into diastereomeric amides or esters. gla.ac.uk For example, reacting the corresponding 2-phenylpropionic acid with a chiral alcohol or amine, followed by esterification to the methyl ester, can produce diastereomers separable by GC. aocs.org The choice of the derivatizing agent and the GC column's stationary phase is crucial for achieving good resolution. aocs.orguu.nl
Table 2: Common Chiral Derivatizing Agents for GC Analysis
| Derivatizing Agent | Resulting Diastereomer |
|---|---|
| (-)-Menthyl chloroformate | Diastereomeric menthyl esters |
| (R)-(+)-1-Phenylethylamine | Diastereomeric amides |
This table is generated based on data from various sources. aocs.orgoup.com
Chiral High-Performance Liquid Chromatography (HPLC) Development
Diastereomeric Crystallization for Enantiomeric Enrichment
Diastereomeric crystallization is a classical and industrially viable method for resolving racemates. ucl.ac.uk This technique involves reacting the racemic mixture, typically the corresponding 2-phenylpropionic acid, with a chiral resolving agent to form a pair of diastereomeric salts. ucl.ac.uklibretexts.org These salts have different solubilities in a given solvent, allowing one diastereomer to crystallize preferentially. ucl.ac.ukresearchgate.net
The choice of the resolving agent and the crystallization solvent is critical for the success of this method. nih.gov Commonly used resolving agents are naturally occurring and synthetically available chiral amines and alkaloids, such as brucine, (R)-1-phenylethylamine, or (1R,2S)-(-)-2-amino-1,2-diphenylethanol. ucl.ac.uklibretexts.orgresearchgate.netnih.gov After separation of the less soluble diastereomeric salt by filtration, the desired enantiomer of 2-phenylpropionic acid can be recovered by acidification, and subsequently converted to this compound. The more soluble diastereomer remains in the mother liquor, from which the other enantiomer can be recovered. ucl.ac.uk The efficiency of the resolution is determined by the yield and the enantiomeric excess (ee) of the crystallized diastereomer. nih.gov
Table 3: Example of Diastereomeric Resolution of 2-Phenylpropionic Acid
| Resolving Agent | Solvent | Less Soluble Diastereomer |
|---|---|---|
| (R)-1-Phenylethylammonium | Not specified in source | (R)-acid·(R)-base |
This table is generated based on data from various sources. ucl.ac.uknih.gov
Enzymatic Resolution of Racemic this compound
Enzymatic resolution offers a green and highly selective alternative for the production of enantiomerically pure compounds under mild reaction conditions. ulisboa.ptscielo.br Lipases are the most commonly used enzymes for the kinetic resolution of racemic esters like this compound. ulisboa.ptsci-hub.se
The principle of kinetic resolution lies in the different reaction rates of the two enantiomers with the enzyme. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. ulisboa.pt
The success of enzymatic resolution heavily relies on the selection of a suitable biocatalyst with high enantioselectivity. ulisboa.ptepo.org A variety of lipases from different microbial sources, such as Candida and Aspergillus, are screened for their ability to resolve racemic this compound. scielo.brsci-hub.se
Once a potential biocatalyst is identified, its selectivity is often optimized by modifying the reaction conditions or through protein engineering. google.comrug.nl For example, the enantioselectivity of a lipase (B570770) can be influenced by the choice of solvent, the presence of additives, or immobilization of the enzyme. ulisboa.ptulisboa.pt In one study, a lipase, Lip 1, was found to selectively hydrolyze (S)-methyl 2-phenylpropanoate (B8470279), while another, Lip 2, was selective for the (R)-enantiomer. ulisboa.pt However, the catalytic activity of Candida antarctica lipase B (CAL-B) was reported to be very low for this compound. sci-hub.sedoi.org
Table 4: Screening of Lipases for the Hydrolysis of this compound
| Lipase Source | Selectivity |
|---|---|
| Marine Lipase (Lip 1) | (S)-methyl 2-phenylpropanoate |
| Marine Lipase (Lip 2) | (R)-methyl 2-phenylpropanoate |
This table is generated based on data from various sources. ulisboa.ptsci-hub.sedoi.org
To achieve a high enantiomeric excess (ee) of the desired product, various process parameters must be carefully controlled. These include temperature, pH, substrate concentration, enzyme concentration, and the presence of co-solvents. ulisboa.pt
For instance, the addition of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) can significantly impact the activity and selectivity of the lipase. ulisboa.pt In the case of Lip 1, the presence of up to 20% (v/v) methanol or DMSO did not significantly change its activity, but at 30% (v/v), the activity was affected. ulisboa.pt For Lip 2, the addition of 20% (v/v) methanol or DMSO led to an increase in its specific activity. ulisboa.pt The reaction volume can also influence the enzyme's activity and the resulting enantiomeric excess. ulisboa.pt Careful optimization of these parameters is crucial to maximize both the conversion rate and the enantiomeric purity of the product.
Table 5: Effect of Co-solvents on the Activity of Lipase 2 in the Hydrolysis of this compound
| Co-solvent (20% v/v) | Change in Specific Activity | Enantiomeric Excess (ee) |
|---|---|---|
| Methanol | 37% increase | 6.23% |
This table is generated based on data from various sources. ulisboa.pt
Applications of Methyl 2 Phenylpropionate As a Synthon in Advanced Organic Synthesis
Strategic Importance in the Construction of Complex Chiral Molecules
The true synthetic power of methyl 2-phenylpropionate lies in its chiral nature. The (R)- and (S)-enantiomers serve as invaluable chiral building blocks, providing a foundation for asymmetric synthesis and enantioselective catalysis. researchgate.netmdpi.com This allows chemists to construct complex molecules with precise three-dimensional arrangements, a critical requirement for modern pharmaceuticals and agrochemicals. mdpi.com
Its utility is demonstrated in the synthesis of stereoisomers of cyclohexane (B81311) and in the preparation of quaternary α-amino acids like α-methyl-β-phenylserines. ntnu.no These amino acids are, in turn, intermediates for biologically important compounds. The kinetic resolution of racemic methyl α-phenylpropionate using enzymes is an effective method to access the enantiomerically pure forms required for these sophisticated syntheses. The ester's ability to undergo various transformations—such as hydrolysis, reduction, and nucleophilic substitution—without losing its chiral integrity makes it a versatile and strategic component in the synthetic chemist's toolbox. nih.govmdpi.com
Development of New Synthetic Pathways Incorporating Phenylpropionate Esters
The importance of phenylpropionate esters, including this compound, has spurred the development of new and improved synthetic methods. These innovations aim for greater efficiency, selectivity, and environmental sustainability.
One significant advancement is the use of dimethyl carbonate (DMC) as a "green" methylating agent. In contrast to traditional methods that can suffer from low selectivity and produce significant byproducts, the DMC-based procedure for methylating arylacetonitriles and methyl arylacetates can achieve selectivity of up to 99% towards the desired monomethylated product. Another approach involves a low-temperature process using DMC in the presence of specific catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to prepare this compound from its corresponding acid.
Biocatalysis also offers novel synthetic routes. Lipase-catalyzed reactions are used not only for the synthesis of the ester itself but also for the transesterification of related phenolic esters. ntnu.no Research into these enzymatic processes has revealed how factors like the length of the aliphatic chain can be crucial for the reaction yield, providing valuable insights for designing new synthetic pathways. These evolving chemical and chemoenzymatic strategies ensure that synthons like this compound can be produced and utilized in increasingly efficient and sustainable ways. researchgate.net
| Method | Key Reagents/Catalyst | Key Feature | Reference |
|---|---|---|---|
| Selective Methylation | Dimethyl Carbonate (DMC), K₂CO₃ | High selectivity (up to 99%) for monomethylation; Green Chemistry approach. | |
| Low-Temperature Esterification | Dimethyl Carbonate (DMC), DBU | Efficient esterification under reflux conditions (90°C). | |
| Lipase-Catalyzed Esterification | Lipase (B570770), Phenylacetic acid, Methanol (B129727) | Enzymatic synthesis of the ester. | ntnu.no |
| Lipase-Catalyzed Transesterification | Candida antarctica lipase B (CALB), Vinyl acetate (B1210297) | Enzymatic kinetic resolution to produce enantiopure intermediates. | researchgate.netresearchgate.net |
Biological Relevance and Biotransformation of Methyl 2 Phenylpropionate
Biological Target Interactions and Enzyme Specificity
The biological effects of Methyl 2-phenylpropionate are intrinsically linked to its interactions with specific enzymes, which dictate its activity and transformation within a biological system.
Esterase-Mediated Hydrolysis and Biological Activity
This compound, an ester, undergoes hydrolysis, a reaction catalyzed by esterase and lipase (B570770) enzymes. ulisboa.ptthieme-connect.de This process breaks the ester bond, yielding 2-phenylpropionic acid and methanol (B129727). The biological activity of this compound is largely attributed to its conversion to 2-phenylpropionic acid. Esterases, which are hydrolytic enzymes found in animals, plants, and microorganisms, are particularly efficient at hydrolyzing esters with short-chain alcohols like methanol. ulisboa.ptthieme-connect.de Studies have shown that lyophilized mycelia of certain fungi, such as Aspergillus oryzae and Rhizopus oryzae, possess carboxylesterase activity capable of hydrolyzing the ethyl ester of 2-phenylpropionic acid, demonstrating the role of microbial enzymes in this transformation. scielo.br The efficiency of this hydrolysis can be influenced by factors such as the specific microbial strain and the reaction conditions. scielo.br
Investigating Cyclooxygenase (COX) Isoform Activity Modulation
The primary metabolite of this compound, 2-phenylpropionic acid, is a known inhibitor of cyclooxygenase (COX) enzymes. COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.netmdpi.com The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit these COX isoforms. mdpi.comresearchgate.net Research has shown that 2-phenylpropionic acid and its derivatives can selectively inhibit COX-2, which is primarily involved in the inflammatory response, while having less effect on COX-1, which is associated with maintaining normal physiological functions. researchgate.net The specific interaction with COX isoforms is a critical area of investigation for understanding the pharmacological potential of compounds like this compound.
Metabolic Fate and Pathways of Phenylpropionate Compounds
Once formed, 2-phenylpropionic acid and related phenylpropionate compounds undergo further metabolism in both mammals and microorganisms, leading to a variety of metabolites and degradation products.
Mammalian Metabolism and Metabolite Identification
In mammals, 2-phenylpropionic acid is recognized as an intermediate in the metabolism of other compounds, such as alpha-methylstyrene. hmdb.ca The metabolism of phenylpropionate compounds can involve several pathways. One key pathway involves the formation of a thioester with coenzyme A (CoA), forming phenylpropionyl-CoA. ontosight.ai This activation step, catalyzed by phenylpropionyl-CoA ligase, allows the compound to enter central metabolic pathways like the citric acid cycle for energy production. ontosight.ai The gut microbiome also plays a significant role in the metabolism of aromatic amino acids like phenylalanine, converting it to phenylpropionate, which is then absorbed by the host and can be further metabolized. nih.gov This co-metabolism between the host and gut microbiota contributes to the pool of circulating metabolites. nih.gov
Microbial Degradation and Biotransformation Pathways
Microorganisms employ diverse strategies for the degradation of phenylpropionate compounds. Bacteria isolated from wastewater treatment plants have demonstrated the ability to mineralize ibuprofen (B1674241), a structurally related compound, and 3-phenylpropanoic acid. nih.gov Some bacterial strains, like Pseudomonas cepacia, can metabolize 2-phenylpropionic acid through a pathway involving decarboxylation. asm.org Another identified pathway in Sphingomonas sp. strain Ibu-2 involves the removal of the acidic side chain from ibuprofen and related compounds prior to the cleavage of the aromatic ring. asm.org Fungi, such as Trichosporon mucoides, have also been shown to transform sec-octylbenzene, producing metabolites like 2-phenylpropionic acid through the attack on the alkyl side chain. uni-greifswald.de These microbial pathways are crucial for the environmental breakdown of such compounds. nih.gov
Advanced Analytical Methods for Characterization and Purity Profiling of Methyl 2 Phenylpropionate
Spectroscopic Techniques for Molecular Structure and Conformation
Spectroscopic methods are indispensable for the detailed structural analysis of methyl 2-phenylpropionate, providing insights into its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data for assigning the molecule's structure.
In a typical ¹H NMR spectrum, the protons of the methyl ester group (-OCH₃) exhibit a singlet peak, while the methine proton (-CH) appears as a quartet, and the methyl group protons (-CH₃) adjacent to the chiral center show a doublet. The aromatic protons on the phenyl ring typically present as a multiplet. rsc.org For instance, in a mixture containing methyl 2-phenylpropanoate (B8470279), the ¹H NMR spectrum showed a quartet at 3.68 ppm for the methine proton, a singlet at 3.61 ppm for the methyl ester protons, and a doublet at 1.46 ppm for the adjacent methyl protons. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methoxy (B1213986) carbon, the methine carbon, and the methyl carbon. rsc.org For example, the ¹³C NMR spectrum of a mixture containing methyl 2-phenylpropanoate displayed signals at 175.07 ppm (carbonyl), and a range for the aromatic carbons, along with signals at 52.09 ppm (methoxy), 45.50 ppm (methine), and 18.69 ppm (methyl). rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl 2-phenylpropanoate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~175 |
| Phenyl (C₆H₅) | ~7.13-7.28 (m) | ~126-141 |
| Methine (CH) | ~3.68 (q) | ~45.5 |
| Methoxy (OCH₃) | ~3.61 (s) | ~52.1 |
| Methyl (CH₃) | ~1.46 (d) | ~18.7 |
Note: 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet, and 'm' denotes multiplet. Data is illustrative and can vary based on solvent and experimental conditions. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂O₂, corresponding to a molecular weight of approximately 164.20 g/mol . nih.govnih.gov
When subjected to techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov Experimental GC-MS data shows a molecular ion peak at m/z 164. nih.gov The fragmentation pattern provides further structural confirmation. Common fragments observed for this compound include a prominent peak at m/z 105, which can be attributed to the loss of the methoxycarbonyl group (-COOCH₃), resulting in the stable tropylium-like cation [C₈H₉]⁺. nih.gov Other significant fragments may appear at m/z 77 (phenyl group) and other values corresponding to further fragmentation. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 164 | 19.60% | [M]⁺ (Molecular Ion) |
| 105 | 99.99% | [M - COOCH₃]⁺ |
| 77 | 10.80% | [C₆H₅]⁺ |
Data obtained from experimental GC-MS analysis. nih.gov
X-ray Crystallography for Solid-State Structure and Chirality Determination
X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules. While obtaining a single crystal of this compound itself can be challenging, studies on its derivatives and related compounds offer valuable insights.
For instance, the crystal structure of complexes containing derivatives of 2-phenylpropanoic acid have been determined. iucr.orgacs.org These studies reveal the precise three-dimensional arrangement of the atoms and can be used to establish the stereochemistry at the chiral center. acs.org In a study involving the complex of an esterase with methyl-(R/S)-2-phenylpropanoate, X-ray diffraction was used to determine the structure of the complex, providing details on how the enantiomers bind within the enzyme's active site. nih.gov The crystallographic statistics from such an analysis provide a measure of the quality of the determined structure. nih.gov The absolute configuration of a chiral compound can be unequivocally determined using X-ray crystallography, often by co-crystallizing it with a known chiral auxiliary. researchgate.net
Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.
High-Resolution Gas Chromatography (GC) Applications
High-resolution gas chromatography (GC) is a primary method for assessing the purity of the volatile compound this compound and for quantifying it in various samples. tcichemicals.com Using a suitable capillary column, such as a HP-5 column, allows for the separation of this compound from its isomers and other related substances. rsc.org The retention time of the compound under specific GC conditions serves as a key identifier. For instance, the Kovats retention index, a standardized measure in GC, has been reported for this compound on a standard non-polar column. nih.gov GC analysis is also crucial for determining the ratio of linear to branched products in synthesis reactions that can produce methyl 2-phenylpropanoate as a branched isomer. rsc.org
Liquid Chromatography Techniques for Complex Mixture Analysis
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of this compound, especially for non-volatile mixtures or for the separation of enantiomers. google.com Reverse-phase HPLC methods, often using a C18 column, can be employed for the analysis of related compounds. sielc.com For chiral separations, specialized chiral stationary phases are necessary to resolve the (R)- and (S)-enantiomers of this compound. nih.gov The enantiomeric excess (ee) of a chiral sample can be accurately determined by chiral HPLC analysis. acs.org For example, in the analysis of related hydroxycarboxylic acids, the enantiomeric excess was determined by HPLC after derivatization to their methyl esters. acs.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental, rapid, and economical analytical technique widely employed in synthetic organic chemistry to monitor the progress of chemical reactions. libretexts.orgchemistryhall.com In the synthesis of this compound, typically through the Fischer esterification of 2-phenylpropionic acid with methanol (B129727), TLC provides crucial real-time information on the consumption of starting materials and the formation of the final ester product. thieme-connect.com
The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. wvu.eduoperachem.com For the separation of 2-phenylpropionic acid and its corresponding methyl ester, the stationary phase is typically a polar adsorbent, most commonly silica (B1680970) gel (SiO₂) coated on a plate, which may be made of glass, plastic, or aluminum. chemistryhall.comoperachem.com The mobile phase, or eluent, is a less polar solvent system, as the ester product is significantly less polar than the starting carboxylic acid. wvu.eduresearchgate.net
To monitor the esterification, small aliquots are withdrawn from the reaction mixture at regular intervals. orgsyn.org These samples are spotted onto a baseline drawn on the TLC plate. libretexts.org Alongside the reaction mixture, spots of the pure starting material (2-phenylpropionic acid) and a reference standard of the product (this compound), if available, are also applied. libretexts.org A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots, especially if the Retention Factor (Rƒ) values are close. libretexts.orgrochester.edu
The plate is then placed in a sealed chamber containing the chosen eluent. wvu.edu The solvent travels up the plate via capillary action, and separation occurs. chemistryhall.com The less polar this compound has a weaker affinity for the polar silica gel and travels further up the plate, resulting in a higher Rƒ value. savemyexams.com Conversely, the more polar 2-phenylpropionic acid, with its hydrogen-bonding carboxylic acid group, interacts more strongly with the stationary phase and thus has a lower Rƒ value. wvu.eduresearchgate.net The progress of the reaction is observed by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible. acs.org
Because most of the compounds involved are colorless, visualization is necessary. savemyexams.com A common non-destructive method involves using TLC plates impregnated with a fluorescent indicator (e.g., F254). When viewed under short-wave UV light (254 nm), the phenyl-containing compounds quench the fluorescence and appear as dark spots on a glowing green background. umass.edursc.org Alternatively, the plate can be exposed to iodine vapor, which forms colored complexes with most organic compounds, appearing as yellow-brown spots. umass.edu Destructive methods include spraying the plate with a visualizing agent or stain, such as potassium permanganate (B83412) or acidic solutions, followed by heating, which causes the organic compounds to char and become visible as dark spots. rsc.org50megs.com
Table 1: Representative TLC Parameters for Monitoring this compound Synthesis
| Parameter | Description | Detailed Findings |
| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254 is commonly used. rsc.orgscispace.com The 'F254' indicates the inclusion of a fluorescent dye that allows for visualization under UV light at 254 nm. umass.edu |
| Mobile Phase (Eluent) | The solvent system that moves up the stationary phase. | A mixture of a non-polar and a moderately polar solvent is typical. Common systems include hexane/ethyl acetate (B1210297) or dichloromethane/methanol. researchgate.netrsc.org For separating 2-phenylpropionic acid from its nitrile precursor, a 4:1 hexane:ethyl acetate mixture has been used. orgsyn.org The ratio is optimized to achieve clear separation, aiming for an Rƒ of 0.3-0.5 for the main component. rochester.edu Adding a small amount of acetic acid to the eluent can result in more compact spots for carboxylic acids. researchgate.net |
| Visualization | Methods used to make the separated compound spots visible. | UV Light (254 nm): Non-destructive; compounds with a UV chromophore (like the phenyl group) appear as dark spots on a fluorescent background. umass.edursc.orgIodine Chamber: Semi-destructive; the plate is exposed to iodine vapor, which complexes with organic compounds to form brownish spots. umass.eduStains: Destructive; reagents like bromophenol blue, bromocresol green, or ceric ammonium (B1175870) sulfate (B86663) can be used, often requiring heat to develop the spots. researchgate.netakjournals.comresearchgate.net Potassium permanganate is a general stain for organic compounds. rsc.org |
| Retention Factor (Rƒ) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | The ester (this compound) is less polar and will have a higher Rƒ value than the starting carboxylic acid (2-phenylpropionic acid). researchgate.net For example, in a hexane:ethyl acetate (4:1) system, the Rƒ for 2-phenylpropionic acid was 0.43, while the related, less polar amide had an Rƒ of 0.61. orgsyn.org Phenylpropanoic acid esters have been reported with Rƒ values of 0.15 and 0.27 in a petrol ether/1,2-dichloroethane (2:1) system. scispace.com |
Future Directions in Methyl 2 Phenylpropionate Research
Innovations in Green Chemistry for Synthesis
The chemical industry's shift towards sustainability has propelled the development of environmentally friendly methods for synthesizing profen esters like methyl 2-phenylpropionate. journal-aquaticscience.com Green chemistry principles are at the forefront of this transformation, emphasizing the use of biocatalysts, renewable resources, and less hazardous solvents. scispace.comresearchgate.net
A primary focus of green synthesis is the use of enzymes, particularly lipases, to catalyze esterification reactions. mdpi.com Lipases (EC 3.1.1.3) are widely used for their ability to facilitate the synthesis of active ingredient derivatives through pathways that are often cheaper, less energy-intensive, and more selective than traditional chemical methods. mdpi.com Research has demonstrated the effectiveness of lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae as whole-cell biocatalysts for the acylation of alcohols with acids like 2-phenylpropionic acid in organic solvents such as n-heptane. scielo.br These biocatalytic systems offer a promising alternative to conventional synthesis, providing high conversion yields under mild conditions. scielo.br
Further innovations include the use of immobilized enzymes, which enhances their stability and reusability, making the process more economically viable. researchgate.net For example, lipase (B570770) from Candida rugosa has been successfully used for the synthesis of flavor esters, and similar principles are applied to pharmaceutical intermediates. researchgate.net The optimization of reaction conditions, such as solvent choice, temperature, and water content, is crucial for maximizing the efficiency of these biocatalytic reactions. researchgate.netresearchgate.net Some processes have even been developed to run in solvent-free systems, further reducing the environmental footprint. srce.hr
| Biocatalyst/Method | Substrates | Solvent | Key Finding | Reference(s) |
| Lyophilized mycelia (Aspergillus oryzae MIM, Rhizopus oryzae CBS 11207) | 2-phenylpropionic acid, ethanol | n-heptane | Effective biocatalysts for acylation, with A. oryzae showing higher conversion rates. | scielo.br |
| Candida rugosa lipase | 2-methylpropanoic acid, pentanol | Organic Solvents | Reaction conditions (enzyme concentration, time, substrate ratio) significantly impact ester yield. | researchgate.net |
| Chemo-enzymatic dynamic kinetic resolution | 2-phenylpropionaldehyde | Environmentally Friendly Solvents | An efficient, green process to obtain (S)-ibuprofen from the parent aldehyde. | scispace.com |
| Preyssler nanoparticles (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) | Ethyl-2-(isobutylphenyl) propanoate precursors | Ethyl acetate (B1210297) | A reusable, environmentally benign catalyst for Friedel-Crafts alkylation in ibuprofen (B1674241) synthesis. | journal-aquaticscience.com |
This table provides a summary of selected green chemistry approaches for the synthesis of profen esters.
Expanding Therapeutic Applications through Derivative Design
This compound belongs to the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes widely used medications like ibuprofen and naproxen. wikipedia.orgrsc.orgwikipedia.org A significant area of ongoing research is the design and synthesis of new derivatives to enhance therapeutic efficacy, broaden applications, and reduce side effects, particularly gastrointestinal toxicity associated with the carboxylic acid group. nih.govresearchgate.net
Synthetic strategies focus on modifying the carboxylic acid moiety through reactions like esterification and amidation to create prodrugs. srce.hrnih.govresearchgate.net These derivatives are designed to be inactive until they are metabolized in the body to release the active drug, potentially minimizing direct contact with the stomach lining. researchgate.net For instance, researchers have synthesized ibuprofen derivatives by creating amides and esters with various molecules, including heteroaromatic amines, amino acids, and other functional groups. srce.hrresearchgate.netmdpi.com
Some of these new compounds have shown promising results in preclinical studies, exhibiting significant analgesic and anti-inflammatory properties with reduced ulcerogenic potential compared to the parent drug. rsc.orgrasayanjournal.co.in For example, certain synthesized ibuprofen derivatives showed profound pain suppression in inflammatory pain models. rsc.org Another approach involves modifying the ibuprofen structure based on the pharmacophores of other drug classes, such as transient receptor potential vanilloid type 1 (TRPV1) antagonists, to develop novel analgesic candidates with different mechanisms of action. nih.gov These efforts aim to create safer and more effective therapeutic agents for treating pain and inflammation. rsc.orgnih.gov
| Derivative Class | Synthetic Approach | Therapeutic Goal | Key Finding | Reference(s) |
| s-Triazine derivatives of Ibuprofen | Condensation of ibuprofen hydrazide with s-Triazine moiety | Enhanced analgesic activity | Introduction of a nitro group into the phenyl ring enhanced analgesic effects in some derivatives. | rasayanjournal.co.in |
| Ibuprofen-TRPV1 antagonist hybrids | Modification of the carboxylic acid group based on TRPV1 antagonist structures | New analgesic candidates with potentially fewer side effects | A synthesized derivative showed strong TRPV1 antagonistic activity and less ulcerogenic action than ibuprofen. | nih.gov |
| Amide derivatives of Ibuprofen | Amidation with heteroaromatic amines | Improved analgesic properties and reduced gastrointestinal toxicity | Synthesized prodrugs showed good analgesic properties with less ulcerogenic activity. | researchgate.net |
| Ester derivatives of Ibuprofen | Esterification with amino acid residues, urea, and amide moieties | Potential prodrugs with improved pharmacological profiles | A solvent-free protocol was developed for synthesizing novel NSAID esters. | srce.hr |
This table summarizes various strategies for designing ibuprofen derivatives with expanded therapeutic applications.
Advancements in High-Throughput Screening for Biocatalysis
The discovery and engineering of enzymes for industrial applications, such as the synthesis of this compound, are being accelerated by advancements in high-throughput screening (HTS). acs.orgrsc.org HTS allows for the rapid testing of thousands or even millions of enzyme variants to identify those with desired properties like high activity, stability, and stereoselectivity. rsc.orgacs.org
Traditional screening methods are often too slow and labor-intensive for the large libraries generated during enzyme engineering. nih.gov Modern HTS platforms utilize miniaturized assays, often in microtiter plates or microfluidic devices, to increase throughput. acs.orgsemanticscholar.org For lipase-catalyzed reactions, sensitive colorimetric and fluorometric assays have been developed. semanticscholar.orgnih.govresearchgate.net These assays often use synthetic substrates that release a colored or fluorescent molecule upon enzymatic reaction, allowing for rapid quantification of activity. researchgate.netsrce.hr For example, one method uses the reaction of vinyl acetate and n-butanol, where the released acetaldehyde (B116499) is detected colorimetrically. nih.govresearchgate.net
A transformative technology in HTS is the use of water-in-oil emulsion droplets, which create picoliter-sized "picoreactors". acs.orgbiorxiv.org These droplets can encapsulate individual cells or enzymes along with the necessary substrates, and the reaction product can be detected via fluorescence. acs.org Fluorescence-Activated Cell Sorting (FACS) can then be used to rapidly sort millions of these droplets, isolating the ones containing the most active enzymes. biorxiv.org This ultra-high-throughput approach has been successfully applied to evolve profen esterases with improved enantioselectivity. acs.org
| HTS Technique | Principle | Application in Biocatalysis | Key Advantage(s) | Reference(s) |
| Colorimetric Assay (MBTH) | Lipase-catalyzed transesterification releases acetaldehyde, which reacts with 3-methyl-2-benzothialinone (MBTH) to produce a colored product. | Screening for lipase synthetic activity. | High sensitivity, simple detection, inexpensive reagents. | nih.govresearchgate.net |
| Spectrophotometric / Fluorometric Assays | Lipase-catalyzed hydrolysis of substrates like p-nitrophenyl palmitate (p-NPP) or 4-methylumbelliferone (B1674119) releases a detectable chromophore or fluorophore. | Rapidly determining lipase catalytic activity from various sources. | Suitable for 96-well plate format, allows optimization of pH, temperature, etc. | semanticscholar.org |
| Picoreactors with FACS | Enzymes are encapsulated in picoliter water-in-oil droplets. Catalytic activity generates a fluorescent signal, enabling sorting via FACS. | Ultra-high-throughput screening of enzyme libraries for improved catalysts (e.g., profen esterases). | >10⁷-fold volume reduction compared to 96-well plates; screens millions of variants. | acs.orgbiorxiv.org |
This table outlines advanced high-throughput screening methods used in the field of biocatalysis.
Integration with Artificial Intelligence for Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development in biocatalysis. numberanalytics.comijsea.com These computational approaches can analyze vast datasets to predict enzyme properties, optimize reaction conditions, and even propose novel synthetic pathways, thereby reducing the time and cost of experimental work. numberanalytics.comgoogle.commdpi.com
In the context of this compound synthesis, AI can be used to predict which enzymes are likely to be effective catalysts for the esterification reaction. nih.gov Machine learning models, trained on large databases of known enzyme sequences and their functions, can predict an enzyme's activity, stability, and substrate specificity for a given reaction. nih.govnumberanalytics.com This allows researchers to prioritize promising enzyme candidates for experimental screening. For example, deep learning models like ALDELE have been developed to screen enzyme catalysts by learning from features of both the enzyme and the substrate. nih.gov
| AI/ML Application | Description | Relevance to this compound | Key Advancement | Reference(s) |
| Predictive Modeling | ML algorithms are trained to predict enzyme properties such as activity, stability, and substrate specificity. | Identifies promising lipases or esterases for synthesis and helps engineer enzymes with improved performance. | Enables efficient design of biocatalytic processes by focusing on high-potential enzymes. | nih.govnumberanalytics.com |
| Reaction Optimization | AI models analyze experimental data to predict optimal reaction conditions (e.g., temperature, pH, substrate ratio) for maximum yield. | Accelerates the optimization of biocatalytic synthesis of the ester, reducing experimental effort. | Combines data-driven models with reactivity descriptors to provide a "black-box" evaluation for optimizing conditions. | numberanalytics.comrsc.org |
| Computer-Aided Synthesis Planning (Retrosynthesis) | Algorithms propose multi-step enzymatic routes to a target molecule by working backward from the product to simple precursors. | Can design novel, greener manufacturing routes for complex derivatives of this compound. | Ranks suggested pathways by probability of success, aiding chemists in planning enzymatic synthesis. | purdue.edu |
| Enzyme-Reaction Prediction | Deep learning frameworks predict which enzyme class is likely to catalyze a given chemical reaction. | Helps in finding enzyme candidates for novel reactions, such as the synthesis of new profen derivatives. | Moves towards automated annotation of enzyme-catalyzed reactions, supporting the exploration of new biocatalytic routes. | nih.govarxiv.org |
This table highlights the integration of Artificial Intelligence and Machine Learning in advancing biocatalysis research.
Q & A
Q. What are the established synthetic routes for methyl 2-phenylpropionate, and how can researchers optimize yield and purity?
this compound is commonly synthesized via mono-C-methylation of methyl arylacetates using dimethyl carbonate (DMC) as a methylating agent. This method avoids hazardous reagents like methyl halides and operates under solvent-free conditions. Key parameters include:
- Catalyst : K₂CO₃ or Cs₂CO₃ (10 mol%) .
- Temperature : 180°C for 18 hours achieves >99% conversion .
- Scale : Demonstrated on multigram and gram scales for derivatives (e.g., methyl 2-(p-chlorophenyl)propionate) . For purity, post-synthesis purification via fractional distillation or column chromatography is recommended. Validate purity using NMR (¹H/¹³C) and GC-MS .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : Key peaks include δ 1.5 (doublet, CH₃), δ 3.7 (singlet, OCH₃), and aromatic protons (δ 7.2–7.4) .
- GC : Use cyclodextrin-derived chiral columns (e.g., 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin) for enantiomeric separation. Retention factors (k) vary with column temperature (e.g., 80°C for this compound) .
- IR : Confirm ester carbonyl stretch at ~1740 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound, and what challenges arise in chiral separation?
Enantiomeric separation requires chiral stationary phases (CSPs) in gas chromatography. For example:
Q. What metabolic pathways involve this compound, and how can its intermediates be tracked in biochemical studies?
this compound is a metabolic intermediate in α-methylstyrene metabolism. Key steps:
- Oxidation : Cytochrome P450-mediated conversion to 2-phenylpropionaldehyde via a 1,2-hydride shift .
- Hydrolysis : Enzymatic cleavage (e.g., Aspergillus oryzae esterases) in phosphate buffer yields 2-phenylpropionic acid . Track intermediates using LC-MS/MS with deuterated internal standards or isotopic labeling .
Q. How do reaction conditions (temperature, catalyst loading) influence the regioselectivity of this compound synthesis?
Data from multigram-scale reactions (Table 1, ) show:
Methodological Best Practices
- Synthesis Reproducibility : Report catalyst batch, drying protocols, and inert atmosphere conditions (N₂/Ar) to ensure consistency .
- Ethical Data Reporting : Avoid overprecision (e.g., reporting yields as 93±2%, not 93.2%) unless justified by instrument precision .
- Safety : Use engineering controls (e.g., fume hoods) during synthesis and label waste containers for professional disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
